Osimertinib mesylate Osimertinib mesylate Osimertinib mesylate is a methanesulfonate (mesylate) salt prepared from equimolar amounts of osimertinib and methanesulfonic acid. It is used for treatment of EGFR T790M mutation positive non-small cell lung cancer. It has a role as an antineoplastic agent and an epidermal growth factor receptor antagonist. It contains an osimertinib(1+).
Osimertinib Mesylate is the mesylate salt form of osimertinib, a third-generation, orally available, irreversible, mutant-selective, epidermal growth factor receptor (EGFR) inhibitor, with potential antineoplastic activity. Upon oral administration, osimertinib covalently binds to and inhibits the activity of numerous mutant forms of EGFR, including the secondarily-acquired resistance mutation T790M, L858R, and exon 19 deletions, thereby preventing EGFR-mediated signaling. This may both induce cell death and inhibit tumor growth in EGFR-overexpressing tumor cells. EGFR, a receptor tyrosine kinase mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization. As this agent is selective towards mutant forms of EGFR, its toxicity profile may be reduced when compared to non-selective EGFR inhibitors which also inhibit wild-type EGFR.
See also: Osimertinib (has active moiety).
Brand Name: Vulcanchem
CAS No.: 1421373-66-1
VCID: VC0002900
InChI: InChI=1S/C28H33N7O2.CH4O3S/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24;1-5(2,3)4/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32);1H3,(H,2,3,4)
SMILES: CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O
Molecular Formula: C29H37N7O5S
Molecular Weight: 595.7 g/mol

Osimertinib mesylate

CAS No.: 1421373-66-1

VCID: VC0002900

Molecular Formula: C29H37N7O5S

Molecular Weight: 595.7 g/mol

Purity: 98%

* For research use only. Not for human or veterinary use.

Osimertinib mesylate - 1421373-66-1

Description

Osimertinib mesylate is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by AstraZeneca Pharmaceuticals. It is primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations, such as the T790M mutation, exon 19 deletions, and the L858R mutation in exon 21 . This compound is notable for its ability to target these mutations while sparing wild-type EGFR, which reduces toxicity compared to earlier generations of EGFR inhibitors .

Clinical Use and Indications

Osimertinib mesylate is approved for treating NSCLC with specific EGFR mutations. It is used in adults who have undergone surgery to prevent recurrence, those with unresectable stage III cancer, as a first-line treatment for metastatic cancer, and for cancers that have progressed after other EGFR TKIs . The drug is also being explored for other types of cancer.

Research Findings and Clinical Trials

Osimertinib has shown significant efficacy in clinical trials. The AURA extension study and AURA2 trial demonstrated high objective response rates (ORR) in patients with T790M mutations, with ORRs of 62% and 70%, respectively . The LAURA study highlighted osimertinib's success in locally advanced EGFR-mutated NSCLC, offering an alternative to standard chemoradiation therapy .

Stability and Degradation

CAS No. 1421373-66-1
Product Name Osimertinib mesylate
Molecular Formula C29H37N7O5S
Molecular Weight 595.7 g/mol
IUPAC Name N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid
Standard InChI InChI=1S/C28H33N7O2.CH4O3S/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24;1-5(2,3)4/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32);1H3,(H,2,3,4)
Standard InChIKey FUKSNUHSJBTCFJ-UHFFFAOYSA-N
SMILES CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O
Canonical SMILES CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O
Purity 98%
Related CAS 2070014-82-1
Synonyms AZD9291; osimertinib; Tagrisso; AZD-9291; AZD 9291; AZD9291; AZD-9291 mesylate; Mereletinib; Mereletinib mesylate; Osimertinib mesylate
Reference 1: Gil HI, Um SW. The impact of age and performance status on the efficacy of osimertinib in patients with EGFR T790M-positive non-small cell lung cancer. J Thorac Dis. 2020 Mar;12(3):153-155. doi: 10.21037/jtd.2019.12.80. PubMed PMID: 32274079; PubMed Central PMCID: PMC7139039. 2: Jin R, Wang X, Zang R, Liu C, Zheng S, Li H, Sun N, He J. Desmoglein-2 Modulates Tumor Progression and Osimertinib Drug Resistance through the EGFR/Src/PAK1 Pathway in Lung Adenocarcinoma. Cancer Lett. 2020 Apr 6. pii: S0304-3835(20)30166-X. doi: 10.1016/j.canlet.2020.04.001. [Epub ahead of print] PubMed PMID: 32272148. 3: Ameku K, Higa M. Complete Remission of Multiple Brain Metastases in a Patient with EGFR-Mutated Non-Small-Cell Lung Cancer Treated with First-Line Osimertinib without Radiotherapy. Case Rep Oncol Med. 2020 Mar 19;2020:9076168. doi: 10.1155/2020/9076168. eCollection 2020. PubMed PMID: 32257480; PubMed Central PMCID: PMC7109584. 4: Ma Q, Wang J, Ren Y, Meng F, Zeng L. Pathological Mechanistic Studies of Osimertinib Resistance in Non-Small-Cell Lung Cancer Cells Using an Integrative Metabolomics-Proteomics Analysis. J Oncol. 2020 Mar 17;2020:6249829. doi: 10.1155/2020/6249829. eCollection 2020. PubMed PMID: 32256584; PubMed Central PMCID: PMC7103047. 5: Kang XH, Wang K, Wang Y, Zhao HK, Zhang J, Zhao KL, Miao ZH, Xu ZY, Cao F, Gong YB. [Mechanism of PLOD2 induced osimertinib resistance in non-small cell lung cancer HCC827 cells]. Zhonghua Zhong Liu Za Zhi. 2020 Mar 23;42(3):210-215. doi: 10.3760/cma.j.cn112152-20190322-00186. Chinese. PubMed PMID: 32252199. 6: Han R, Hao S, Lu C, Zhang C, Lin C, Li L, Wang Y, Hu C, He Y. Aspirin sensitizes osimertinib-resistant NSCLC cells in vitro and in vivo via Bim-dependent apoptosis induction. Mol Oncol. 2020 Apr 1. doi: 10.1002/1878-0261.12682. [Epub ahead of print] PubMed PMID: 32239624. 7: Tone M, Inomata M, Awano N, Kuse N, Jo T, Yoshimura H, Minami J, Takada K, Miyamoto S, Izumo T. Salvage Chemotherapy Following Osimertinib in Non-small Cell Lung Cancer Harboring Epidermal Growth Factor Receptor Mutation. Anticancer Res. 2020 Apr;40(4):2239-2246. doi: 10.21873/anticanres.14186. PubMed PMID: 32234920. 8: Zhao Z, Li L, Wang Z, Duan J, Bai H, Wang J. The Status of the EGFR T790M Mutation is associated with the Clinical Benefits of Osimertinib Treatment in Non-small Cell Lung Cancer Patients: A Meta-Analysis. J Cancer. 2020 Mar 4;11(11):3106-3113. doi: 10.7150/jca.38411. eCollection 2020. PubMed PMID: 32231715; PubMed Central PMCID: PMC7097959. 9: Piotrowska Z, Hata AN. Resistance to First-Line Osimertinib in EGFR-mutant NSCLC: Tissue is the Issue. Clin Cancer Res. 2020 Mar 26. pii: clincanres.0097.2020. doi: 10.1158/1078-0432.CCR-20-0097. [Epub ahead of print] PubMed PMID: 32217611. 10: Kaira K, Ogiwara Y, Naruse I. Occurrence of Ventricular Fibrillation in a Patient With Lung Cancer Receiving Osimertinib. J Thorac Oncol. 2020 Apr;15(4):e54-e55. doi: 10.1016/j.jtho.2019.11.029. PubMed PMID: 32216947.
PubChem Compound 78357807
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :